molecular formula C9H7N3O2 B2410774 1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-one CAS No. 1344359-26-7

1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-one

Cat. No.: B2410774
CAS No.: 1344359-26-7
M. Wt: 189.174
InChI Key: HULPUKADLLHSEY-UHFFFAOYSA-N
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Description

1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-one is a useful research compound. Its molecular formula is C9H7N3O2 and its molecular weight is 189.174. The purity is usually 95%.
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Properties

IUPAC Name

1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c1-6(13)9-11-8(12-14-9)7-3-2-4-10-5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULPUKADLLHSEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC(=NO1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological properties, particularly focusing on its anticancer and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N4OC_{10}H_{10}N_4O, with a molecular weight of approximately 218.22 g/mol. Its structure features a pyridine ring connected to a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities.

Anticancer Activity

Numerous studies have investigated the anticancer potential of compounds related to the oxadiazole family. For instance, derivatives containing the oxadiazole core have shown promising results against various cancer cell lines:

Compound NameCell Lines TestedIC50 (µM)Reference
Compound AHEPG2, MCF71.18
Compound BPC-3, MCF70.2757
Compound CA549, HT-290.010

These studies indicate that variations in the substituents on the oxadiazole ring can significantly influence the compound's potency against cancer cells.

The mechanism of action for compounds like this compound often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. For example:

  • EGFR Inhibition : Some derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in the growth and spread of tumors .

Antimicrobial Activity

Research has also explored the antimicrobial properties of oxadiazole derivatives. For instance:

  • Compounds derived from oxadiazoles have demonstrated significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The disk diffusion method has been commonly employed to evaluate these activities.

Case Studies

  • Study on Anticancer Activity : A recent study synthesized several new oxadiazole derivatives and assessed their cytotoxicity using an MTT assay. Among them, one compound exhibited an IC50 value lower than that of established anticancer drugs like erlotinib .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial effects of oxadiazole derivatives against clinical isolates of bacteria. The results indicated that certain compounds had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research indicates that 1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-one exhibits notable antimicrobial activity against various pathogens. It has been shown to act as an agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), influencing metabolic pathways related to lipid metabolism and inflammation. Studies have demonstrated its effectiveness against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans and Aspergillus clavatus .

Mechanism of Action
The compound's mechanism of action involves the activation of PPAR-α, which plays a crucial role in regulating gene expression related to fatty acid metabolism and inflammation. This suggests potential therapeutic applications in conditions where modulation of these pathways is beneficial .

Therapeutic Applications

  • Antimicrobial Therapy
    Given its efficacy against a range of microbial pathogens, this compound could serve as a lead molecule for developing new antimicrobial agents. Its ability to target PPAR-α suggests it may also have applications in treating metabolic disorders where inflammation is a concern.
  • Potential in Cancer Research
    The structural characteristics of this compound indicate it may interact with various biological targets involved in cancer progression. Preliminary studies on similar oxadiazole derivatives have shown promising anticancer properties, warranting further investigation into this compound's potential in oncology .

Structural Insights

The structural analysis of this compound reveals a complex arrangement that may contribute to its biological activity. The presence of the pyridine ring enhances its ability to interact with biological targets due to the nitrogen atom's electron-donating properties, which can facilitate binding interactions .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various oxadiazole derivatives, including this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Case Study 2: PPAR Activation

In another study focusing on metabolic diseases, researchers investigated the PPAR activation properties of several compounds similar to this compound. The findings suggested that these compounds could ameliorate symptoms associated with metabolic syndrome by enhancing lipid metabolism and reducing inflammation markers .

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